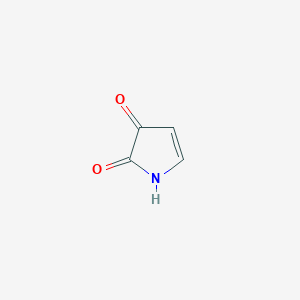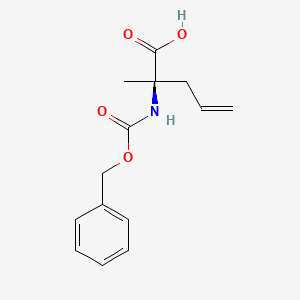
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide is a chemical compound with the molecular formula C7H6BrClMgO. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-chloro-4-methoxybenzene-5-ide moiety.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide can be synthesized through the reaction of 1-chloro-4-methoxybenzene with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
- Dissolve 1-chloro-4-methoxybenzene in anhydrous ether.
- Add magnesium turnings to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the magnesium is completely consumed.
- The resulting Grignard reagent is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with stirring mechanisms and inert gas purging systems.
- Employing high-purity reagents to ensure the quality of the final product.
- Implementing rigorous purification steps to remove any impurities.
化学反应分析
Types of Reactions
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions.
科学研究应用
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential in modifying biomolecules and studying biochemical pathways.
作用机制
The mechanism of action of magnesium;1-chloro-4-methoxybenzene-5-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles.
相似化合物的比较
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide can be compared with other Grignard reagents, such as:
Magnesium;phenylmagnesium bromide: Similar in reactivity but lacks the chloro and methoxy substituents.
Magnesium;1-bromo-4-methoxybenzene-5-ide: Similar but with a bromine atom instead of chlorine.
Magnesium;1-chloro-4-methylbenzene-5-ide: Similar but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and selectivity in various chemical reactions.
属性
分子式 |
C7H6BrClMgO |
|---|---|
分子量 |
245.78 g/mol |
IUPAC 名称 |
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XQHICYTZXDCCPP-UHFFFAOYSA-M |
规范 SMILES |
COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


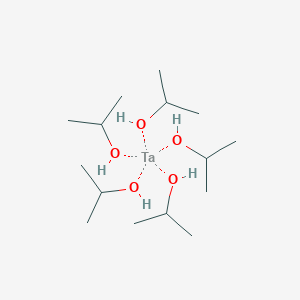
![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
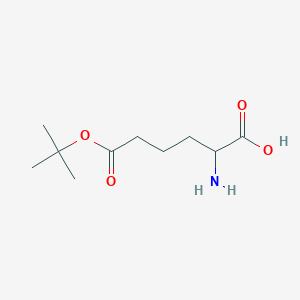
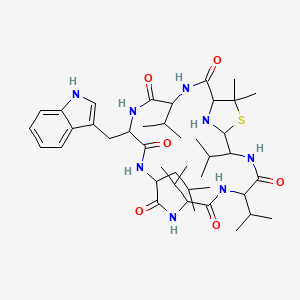

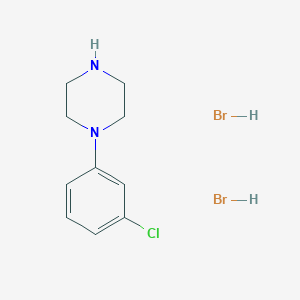
![methyl 7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13398428.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)


![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
